AD-01 Demonstrates Nanomolar Inhibition of HMEC-1 Endothelial Cell Migration vs. Inactive FKBPL 57-mer
In a wound-healing migration assay using HMEC-1 human microvascular endothelial cells, AD-01 exhibited dose-dependent inhibition with an IC50 value of 1 nM. In contrast, the 57-amino acid N-terminal FKBPL fragment (AL-57) demonstrated no inhibitory activity at equivalent concentrations, confirming that AD-01 represents the minimal active domain required for anti-migratory function [1].
| Evidence Dimension | Inhibition of endothelial cell migration |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | AL-57 (FKBPL 1-57mer peptide): IC50 = not achieved (no activity) |
| Quantified Difference | AD-01 active at 1 nM; AL-57 completely inactive |
| Conditions | HMEC-1 human microvascular endothelial cell line; wound-healing migration assay; 7 h incubation |
Why This Matters
This data definitively establishes that the 24-mer sequence of AD-01—not the longer N-terminal FKBPL region—is the minimal functional unit required for anti-migratory activity, providing a clear scientific justification for selecting this specific peptide over longer or alternative FKBPL-derived fragments.
- [1] Valentine, A., et al. (2011). FKBPL and peptide derivatives: novel biological agents that inhibit angiogenesis by a CD44-dependent mechanism. Clinical Cancer Research, 17(5), 1044–1056. View Source
